

# An In-depth Technical Guide to BMS-748730 (4'-Hydroxy Dasatinib)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

BMS-748730, also known as 4'-Hydroxy Dasatinib, is a primary active metabolite of the potent oral multi-targeted kinase inhibitor, Dasatinib. This technical guide provides a comprehensive overview of the chemical structure, metabolic generation, and known biological significance of BMS-748730. While much of the existing research focuses on the parent compound, this document collates the available data specific to its 4'-hydroxylated metabolite, offering insights into its potential role in the overall pharmacological profile of Dasatinib. The guide includes a summary of its chemical and physical properties, a detailed description of its metabolic pathway, and a discussion of the signaling cascades potentially influenced by this metabolite, extrapolated from the known mechanisms of Dasatinib.

# **Chemical Structure and Properties**

BMS-748730 is the product of hydroxylation of Dasatinib on the phenyl ring.

Chemical Name: N-(2-Chloro-4-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide[1]

Molecular Formula: C22H26ClN7O3S[2][3]

CAS Number: 910297-57-3[2]



| Property         | Value                                             | Source |
|------------------|---------------------------------------------------|--------|
| Molecular Weight | 504.00 g/mol                                      | [2][3] |
| Synonyms         | 4'-Hydroxy Dasatinib,<br>Dasatinib metabolite M20 | [1][2] |

## **Metabolic Pathway and Pharmacokinetics**

**BMS-748730**, or 4'-Hydroxy Dasatinib (M20), is a significant circulating metabolite of Dasatinib. [1][4][5] Its formation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme through hydroxylation.[2][5] While other metabolites of Dasatinib exist, M20 is noted as one of the more efficiently formed.[5]

The metabolic conversion of Dasatinib to its metabolites, including 4'-Hydroxy Dasatinib, is a critical aspect of its pharmacokinetic profile. The quantification of Dasatinib and its metabolites in biological samples is typically achieved using sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

Below is a simplified diagram illustrating the metabolic generation of 4'-Hydroxy Dasatinib.



Click to download full resolution via product page

Caption: Metabolic conversion of Dasatinib to BMS-748730.

# **Experimental Protocols**

Detailed experimental protocols specifically for the synthesis and biological evaluation of **BMS-748730** are not extensively available in the public domain. However, based on the analysis of Dasatinib and its metabolites, the following general methodologies are applicable.

### **Quantification of BMS-748730 in Biological Matrices**

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6]



- Sample Preparation: Protein precipitation of plasma samples followed by solid-phase extraction. The eluate is then evaporated and reconstituted for analysis.[6]
- Chromatographic Separation: A reversed-phase C18 or similar column is typically used with a gradient elution of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[6]
- Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.

#### In Vitro Metabolism Studies

- System: Human liver microsomes (HLM) or cDNA-expressed CYP enzymes (specifically CYP3A4).[5]
- Procedure: Incubate BMS-748730 with the enzyme system in the presence of NADPH. The
  reaction is stopped, and the mixture is analyzed by LC-MS/MS to identify and quantify
  metabolites.[5]

## Signaling Pathways and Mechanism of Action

The specific biological activity and kinase inhibition profile of **BMS-748730** are not well-documented in publicly available literature. However, as a major metabolite of Dasatinib, its activity is likely to be related to the known mechanisms of the parent drug. Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[2][7]

The primary target of Dasatinib in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) is the BCR-ABL fusion protein.[8] Inhibition of this constitutively active kinase blocks downstream signaling pathways that drive cancer cell proliferation and survival.

The following diagram illustrates the established signaling pathway of Dasatinib, which may be relevant for understanding the potential effects of **BMS-748730**.





Click to download full resolution via product page

Caption: Inhibition of key oncogenic signaling pathways by Dasatinib.

### Conclusion

**BMS-748730** (4'-Hydroxy Dasatinib) is a key metabolite in the biotransformation of Dasatinib. While detailed, independent characterization of its biological activity is limited, its significant presence in circulation suggests a potential contribution to the overall pharmacological effect of Dasatinib. Further research is warranted to fully elucidate the specific kinase inhibition profile and the impact of **BMS-748730** on the signaling pathways targeted by its parent compound. Such studies would provide a more complete understanding of Dasatinib's in vivo activity and could inform the development of future kinase inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 5. Identification of the human enzymes involved in the oxidative metabolism of dasatinib: an effective approach for determining metabolite formation kinetics PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib | C22H26ClN7O2S | CID 3062316 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to BMS-748730 (4'-Hydroxy Dasatinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667239#bms-748730-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com